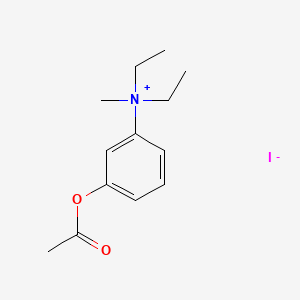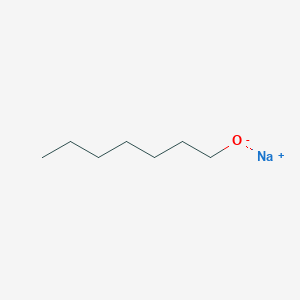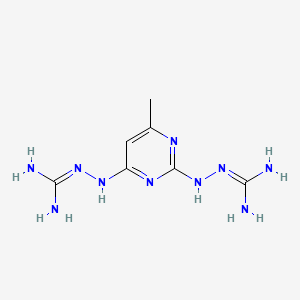
Guanidine, 1,1'-((6-methylpyrimidine-2,4-diyl)diimino)DI-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- is a derivative of guanidine, a strong organic base. This compound features a pyrimidine ring substituted with a methyl group at the 6-position and two guanidine groups at the 2 and 4 positions. Guanidine derivatives are known for their broad range of biological activities and applications in various fields, including medicine and chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- typically involves the reaction of 2,4-diamino-6-methylpyrimidine with a guanidylating agent. One common method is the reaction of 2,4-diamino-6-methylpyrimidine with S-methylisothiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to yield the desired guanidine derivative .
Industrial Production Methods
Industrial production of guanidine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
Guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanidine groups, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized guanidine derivatives.
Reduction: Reduced guanidine derivatives.
Substitution: Substituted guanidine derivatives with various functional groups.
科学的研究の応用
Guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
作用機序
The mechanism of action of guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- involves its interaction with molecular targets such as enzymes and nucleic acids. The guanidine groups can form hydrogen bonds and electrostatic interactions with negatively charged sites on proteins and DNA. This can lead to inhibition of enzyme activity or disruption of nucleic acid functions, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Guanidine: A simple guanidine compound with similar basic properties.
Biguanide: Contains two guanidine groups and is used in medications like metformin.
Aminoguanidine: Contains an additional amino group and is studied for its potential therapeutic effects.
Uniqueness
Guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound for research and potential therapeutic applications .
特性
CAS番号 |
31483-13-3 |
|---|---|
分子式 |
C7H14N10 |
分子量 |
238.25 g/mol |
IUPAC名 |
2-[[2-[2-(diaminomethylidene)hydrazinyl]-6-methylpyrimidin-4-yl]amino]guanidine |
InChI |
InChI=1S/C7H14N10/c1-3-2-4(14-15-5(8)9)13-7(12-3)17-16-6(10)11/h2H,1H3,(H4,8,9,15)(H4,10,11,16)(H2,12,13,14,17) |
InChIキー |
RQVNURGGYYMJMN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NN=C(N)N)NN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



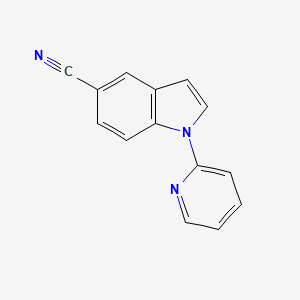
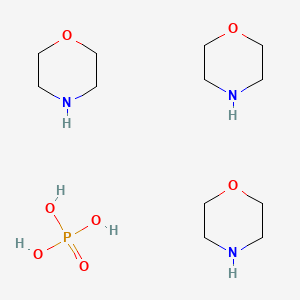


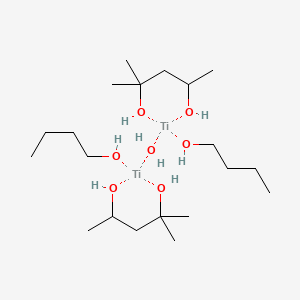
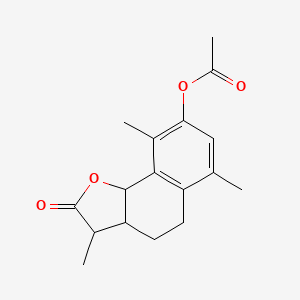
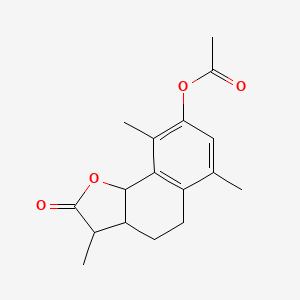
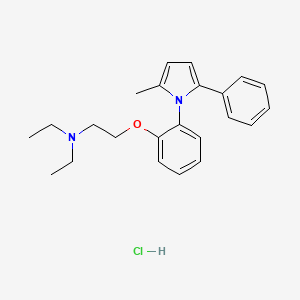

![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
